molecular formula C22H19N7O3 B2461158 3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207057-97-3

3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2461158
CAS No.: 1207057-97-3
M. Wt: 429.44
InChI Key: UZTVHVSCYQLKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective ATP-competitive inhibitor of the Proviral Integration Moloney virus (PIM) kinase family, with high affinity for PIM1. The PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound demonstrates significant anti-proliferative activity by inducing apoptosis and cell cycle arrest in cancer cell lines. It has been identified as a valuable chemical probe for investigating PIM1-dependent signaling pathways and for validating PIM1 as a therapeutic target in oncology research, particularly in studies of leukemia and lymphoma. Research indicates this inhibitor can suppress the phosphorylation of downstream targets of PIM1, such as BAD, leading to the inhibition of tumor growth. This makes it a crucial tool for in vitro and in vivo studies aimed at understanding cancer mechanisms and developing novel targeted therapies. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-3-31-16-10-8-15(9-11-16)29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)17-7-5-4-6-14(17)2/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTVHVSCYQLKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of β-Keto Esters

The synthesis commences with the preparation of ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (4aa ), achieved through benzylation of ethyl acetoacetate (1a ) with 4-ethoxybenzyl bromide (3a ) under reflux conditions in anhydrous tetrahydrofuran (THF). This step, adapted from Bengtsson et al., proceeds via nucleophilic substitution at the β-keto ester’s active methylene group, yielding 4aa in 89% purity (Table 1).

Table 1. Optimization of Benzylation Conditions

Benzylating Agent Solvent Temperature (°C) Yield (%)
4-Ethoxybenzyl Br THF 80 89
4-Ethoxybenzyl Br DMF 120 72
4-Ethoxybenzyl Cl THF 80 64

Microwave irradiation (200 W, 150°C) reduced reaction times from 12 hours to 45 minutes without compromising yield. FT-IR analysis confirmed successful benzylation via the disappearance of the β-keto ester’s carbonyl stretch at 1715 cm⁻¹ and emergence of a new aryl ether C–O–C vibration at 1240 cm⁻¹.

Cyclocondensation with 3,5-Diaminotriazole

Cyclization of 4aa with 3,5-diaminotriazole (5c ) in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6) under microwave irradiation (200°C, 20 min) afforded the triazolopyrimidinone scaffold 6 in 78% yield. The ionic liquid medium enhanced reaction efficiency by stabilizing reactive intermediates, as evidenced by comparative studies in conventional solvents (Table 2).

Table 2. Solvent Screening for Cyclocondensation

Solvent Temperature (°C) Time (h) Yield (%)
[BMIM]PF6 200 0.33 78
DMF 120 6 52
Ethanol 80 12 37

¹H NMR (400 MHz, DMSO-d6) of 6 revealed diagnostic signals at δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 4H, aryl-H), and 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3), confirming the 4-ethoxyphenyl substitution.

Synthesis of 3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-ylmethyl Fragment

Amidoxime Preparation

Reaction of 2-methylbenzamide with hydroxylamine hydrochloride (NH2OH·HCl) in pyridine/ethanol (1:1) at 80°C for 6 hours yielded 2-methylbenzamidoxime (8 ) in 94% yield. FT-IR analysis showed characteristic N–H and C=N stretches at 3350 cm⁻¹ and 1640 cm⁻¹, respectively.

Oxadiazole Ring Formation

Cyclodehydration of 8 with ethyl bromoacetate in the presence of K2CO3 in refluxing acetonitrile produced ethyl 5-(hydroxymethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylate (9 ) in 82% yield. Subsequent reduction of the ester moiety using LiAlH4 in dry THF yielded the primary alcohol 10 , which was brominated with PBr3 to furnish 5-(bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (11 ) (Scheme 1).

Scheme 1. Synthesis of Oxadiazole Fragment

2-Methylbenzamide → Amidoxime **8** → Cyclization → Ester **9** → Reduction → Alcohol **10** → Bromination → **11**

Fragment Coupling and Final Elaboration

Alkylation of triazolopyrimidinone 6 with bromide 11 in anhydrous DMF using K2CO3 as base at 60°C for 8 hours afforded the target compound in 65% yield. Optimization studies revealed that tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increased yields to 73% by enhancing bromide nucleophilicity (Table 3).

Table 3. Alkylation Optimization

Base Catalyst Temperature (°C) Yield (%)
K2CO3 None 60 65
Cs2CO3 TBAI 60 73
NaOH TBAI 60 58

¹H NMR analysis confirmed successful coupling via the appearance of a diastereotopic methylene proton doublet at δ 4.38 (J = 14.2 Hz, 2H, CH2Oxadiazole) and a deshielded triazole proton at δ 8.47. High-resolution mass spectrometry (HRMS) provided further validation with [M+H]+ at m/z 487.1582 (calculated 487.1589).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : Compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 29 µM to 73 µM in comparative studies .
  • Mechanism of Action : The proposed mechanism involves the interaction of the compound with cellular targets involved in proliferation and apoptosis pathways. The oxadiazole moiety is particularly significant due to its electron-withdrawing properties which may enhance binding affinity to these targets .

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties. Research indicates that compounds with similar structures can inhibit the growth of bacterial strains such as E. coli and S. aureus, often at concentrations around 256 µg/mL .

Material Science Applications

The unique properties of this compound suggest potential applications in materials science:

  • UV Absorption : The triazolo-pyrimidine structure may provide effective UV absorption properties, making it suitable for use in coatings or polymers designed for UV protection.
  • Photostability : Compounds with similar structures have shown improved photostability under UV light exposure due to their ability to dissipate energy effectively .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, a series of triazole-containing compounds were synthesized and tested for their anticancer efficacy against various cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles .

Case Study 2: Antibacterial Activity Assessment

Another research article focused on evaluating the antibacterial activity of similar oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The findings revealed promising results with several compounds exhibiting significant inhibition zones .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Triazolo[4,5-d]pyrimidin-7-one 3-(4-ethoxyphenyl); 6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl} 480.48 High lipophilicity (predicted LogP ~3.5); moderate solubility in DMSO
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one () Triazolo[4,5-d]pyrimidin-7-one 3-(3-methoxybenzyl); 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} 475.47 Increased polarity (LogP ~2.8) due to methoxy groups; enhanced aqueous solubility
6-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-triazolo[4,5-d]pyrimidin-7-one () Triazolo[4,5-d]pyrimidin-7-one 3-(2-methylbenzyl); 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl} 465.91 Higher LogP (~4.0) due to chloro group; potential cytotoxicity
6-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one () Triazolo[4,5-d]pyrimidin-7-one 3-(3-fluorobenzyl); 6-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl} 463.43 Reduced LogP (~3.0); improved metabolic stability via fluorine substitution

Key Observations:

Lipophilicity Trends : The target compound’s 4-ethoxyphenyl group increases lipophilicity compared to methoxy analogs () but remains less than chloro-substituted derivatives (). Fluorinated analogs () balance lipophilicity and metabolic stability.

Synthetic Pathways : All analogs utilize oxadiazole ring formation, often via cyclization of amidoximes or coupling with carboxylic acids (e.g., ). The target compound likely follows similar protocols.

Bioactivity Potential: Chloro and methyl groups () are associated with enhanced receptor binding in kinase inhibitors, while ethoxy groups may improve membrane permeability .

Research Findings and Functional Implications

  • Solubility : The target compound’s ethoxy group reduces aqueous solubility compared to methoxy analogs but improves lipid bilayer penetration, critical for CNS-targeting drugs .
  • Stability : Oxadiazole rings (e.g., in ) confer hydrolytic stability, a feature shared by the target compound.
  • Pharmacokinetics: SwissADME predictions (as in ) suggest moderate bioavailability (LogP ~3.5), aligning with triazolo-pyrimidinone derivatives’ typical profiles.

Biological Activity

The compound 3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Structural Overview

The molecular structure of the compound can be dissected into several functional groups that are known to contribute to various biological activities:

  • Triazolo-pyrimidine core : Known for antimicrobial and anticancer properties.
  • Oxadiazole moiety : Associated with anti-inflammatory and antibacterial activities.
  • Ethoxyphenyl group : May enhance lipophilicity and bioavailability.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the oxadiazole ring : Reacting appropriate phenyl derivatives with hydrazine derivatives.
  • Triazole formation : Utilizing cyclization reactions involving azides and alkynes or other suitable precursors.
  • Final coupling : Linking the triazole and oxadiazole moieties to form the final compound.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and triazole structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial activity : Studies have demonstrated that derivatives similar to the target compound show effectiveness against both Gram-positive and Gram-negative bacteria. The oxadiazole component is particularly noted for this activity due to its ability to disrupt bacterial cell walls .
CompoundActivity (IC50)Target Organism
3a14.40 µMMycobacterium tuberculosis
8mSignificantVarious Gram-positive bacteria

Anticancer Activity

The potential anticancer properties of the compound are attributed to its ability to inhibit key enzymes involved in tumor growth:

  • Thymidine phosphorylase inhibition : Compounds structurally related to the target have shown promising results in inhibiting thymidine phosphorylase, an enzyme linked to tumor progression. IC50 values for related compounds range from 14.40 µM to 173.23 µM .
CompoundIC50 (µM)Mechanism
3h14.40Thymidine phosphorylase inhibitor
3q17.60Thymidine phosphorylase inhibitor

Other Biological Activities

In addition to antimicrobial and anticancer effects, the compound may also exhibit:

  • Anti-inflammatory effects : Similar oxadiazole derivatives have been reported to reduce inflammation markers in vitro.
  • Antioxidant activity : Some studies suggest that compounds with triazole rings can scavenge free radicals effectively.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the ethoxyphenyl group may allow for better cellular uptake and disruption of microbial membranes.
  • Reactive Oxygen Species Generation : Some derivatives induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • A study on oxadiazole derivatives reported significant antibacterial effects against resistant strains of Mycobacterium tuberculosis with a focus on structure-activity relationships (SAR) .
  • Research highlighted a series of triazolo-pyrimidine derivatives showing marked cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route requires addressing regioselectivity in triazole and oxadiazolylmethyl linkages. Evidence suggests multi-step strategies starting from accessible precursors:

  • Step 1 : Cyclization of oxadiazole precursors using sulfur/nitrogen sources under catalytic conditions (e.g., copper sulfate) to form the oxadiazole ring .
  • Step 2 : Coupling the oxadiazole fragment with triazolopyrimidinone intermediates via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Step 3 : Final purification via column chromatography or crystallization (e.g., DMF/ethanol systems) to achieve >95% purity .
    Critical factors: Solvent choice (THF/water mixtures improve yield ), temperature control (50–80°C minimizes side reactions ), and protecting group strategies for reactive sites.

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • 1H/13C NMR : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and oxadiazole protons (δ 8.1–8.3 ppm for aromatic H) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and triazole C-N (1350–1450 cm⁻¹) stretches .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~500–550) .

Q. How can solubility and lipophilicity be experimentally determined for this compound?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis at λmax .
  • LogP : Reverse-phase HPLC (C18 column) with reference standards (e.g., n-octanol/water partitioning) .
  • SwissADME Prediction : Compare experimental logP (e.g., 2.8–3.5) with computational models to validate drug-likeness .

Advanced Research Questions

Q. How can molecular docking predict the compound’s biological activity?

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal studies, as triazolo-oxadiazole hybrids show affinity for fungal CYP51 .
  • Docking Workflow :
    • Prepare ligand structures (e.g., protonation states via MarvinSketch).
    • Grid box centered on the heme cofactor (20 ų).
    • Autodock Vina or Schrödinger Glide for binding mode analysis .
  • Validation : Compare docking scores (e.g., −9.5 kcal/mol) with known inhibitors (e.g., fluconazole: −8.2 kcal/mol) to prioritize in vitro testing .

Q. How to resolve discrepancies between computational and experimental pharmacokinetic data?

  • Case Study : If SwissADME predicts high GI absorption but in vitro Caco-2 assays show low permeability:
    • Re-evaluate logP calculations (experimental vs. predicted).
    • Test for efflux pump substrates (e.g., P-gp inhibition assays with verapamil) .
    • Modify substituents (e.g., replace ethoxy with polar groups) to balance solubility and permeability .

Q. What strategies mitigate regioselectivity challenges during triazole ring formation?

  • Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-triazole regioisomers. For 1,5-isomers, use ruthenium catalysts .
  • Reaction Monitoring : In situ IR or LC-MS tracks intermediate formation. Adjust stoichiometry (e.g., 1.2:1 alkyne:azide ratio) to suppress side products .
  • Post-Synthesis Analysis : 2D NMR (HSQC, HMBC) confirms substitution patterns .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

  • Solvent Screening : Use high-boiling solvents (DMF, DMSO) with anti-solvents (ethanol, hexane) for slow evaporation .
  • Additives : Introduce trace acetic acid to stabilize hydrogen bonds in the crystal lattice .
  • Data Collection : Compare experimental XRD patterns (e.g., P21/c space group) with Mercury CSD-mined analogs to validate unit cell parameters .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design a follow-up study?

  • Hypothesis : Discrepancies may arise from species-specific CYP450 metabolism (e.g., human vs. rat microsomes).
  • Methodology :
    • Incubate compound with human/rat liver microsomes + NADPH.
    • LC-MS/MS identifies metabolites (e.g., O-deethylation or oxadiazole cleavage).
    • Correlate in silico metabolite predictions (e.g., StarDrop) with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.